molecular formula C42H56N2O10 B10859974 Proxorphan tartrate CAS No. 69815-39-0

Proxorphan tartrate

Cat. No.: B10859974
CAS No.: 69815-39-0
M. Wt: 748.9 g/mol
InChI Key: RLECFUYBVBJYHJ-ADFQYSHBSA-N
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Preparation Methods

The synthesis of proxorphan tartrate involves several steps starting from a ketoester, which is available through classical benzomorphan syntheses . The synthetic route includes:

    Condensation: The ketoester undergoes condensation with the ylide from triethyl phosphonoacetate (Horner-Wadsworth-Emmons reaction) to form a diester.

    Hydrogenation: Catalytic hydrogenation of the diester proceeds from the less hindered face to afford the corresponding saturated diester.

    Reduction: The esters are reduced using lithium aluminum hydride to give a glycol, which undergoes internal ether formation on treatment with acid to form a pyran ring.

    Von Braun Reaction: The intermediate undergoes a Von Braun reaction with bromine cyanide or ethyl chloroformate, followed by saponification to yield a secondary amine.

    Acylation and Reduction: The secondary amine is acylated with cyclopropylcarbonyl chloride and the resulting amide is reduced with lithium aluminum hydride.

    Cleavage: The final step involves cleaving off the O-methyl ether with sodium ethanethiol to afford proxorphan.

Chemical Reactions Analysis

Proxorphan tartrate undergoes various chemical reactions, including:

Common reagents used in these reactions include bromine cyanide, ethyl chloroformate, and cyclopropylcarbonyl chloride. The major products formed from these reactions are intermediates that lead to the final this compound compound .

Scientific Research Applications

    Chemistry: It serves as a model compound for studying opioid receptor interactions and the synthesis of morphinan derivatives.

    Biology: Research on proxorphan tartrate helps in understanding the biological mechanisms of opioid receptors and their role in pain modulation.

    Medicine: Although not marketed, this compound’s analgesic and antitussive properties make it a subject of interest for developing new pain relief and cough suppressant medications.

    Industry: The compound’s synthesis and reactions provide insights into industrial-scale production of opioid derivatives.

Properties

CAS No.

69815-39-0

Molecular Formula

C42H56N2O10

Molecular Weight

748.9 g/mol

IUPAC Name

(1S,9R,10R)-17-(cyclopropylmethyl)-13-oxa-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol;(2R,3R)-2,3-dihydroxybutanedioic acid

InChI

InChI=1S/2C19H25NO2.C4H6O6/c2*21-15-4-3-14-9-18-16-5-8-22-12-19(16,17(14)10-15)6-7-20(18)11-13-1-2-13;5-1(3(7)8)2(6)4(9)10/h2*3-4,10,13,16,18,21H,1-2,5-9,11-12H2;1-2,5-6H,(H,7,8)(H,9,10)/t2*16-,18+,19-;1-,2-/m001/s1

InChI Key

RLECFUYBVBJYHJ-ADFQYSHBSA-N

Isomeric SMILES

C1COC[C@@]23[C@@H]1[C@@H](CC4=C2C=C(C=C4)O)N(CC3)CC5CC5.C1COC[C@@]23[C@@H]1[C@@H](CC4=C2C=C(C=C4)O)N(CC3)CC5CC5.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

Canonical SMILES

C1CC1CN2CCC34COCCC3C2CC5=C4C=C(C=C5)O.C1CC1CN2CCC34COCCC3C2CC5=C4C=C(C=C5)O.C(C(C(=O)O)O)(C(=O)O)O

Origin of Product

United States

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